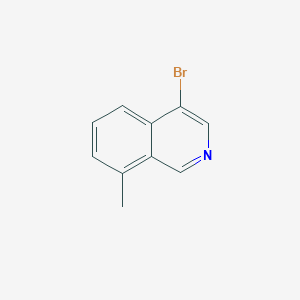
4-Bromo-8-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-8-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN and a molecular weight of 222.085 .
Synthesis Analysis
The synthesis of 4-Bromo-8-methylisoquinoline involves a selective electrocyclic reaction catalyzed by palladium. This reaction selectively affords either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions. 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .Molecular Structure Analysis
The InChI code for 4-Bromo-8-methylisoquinoline is 1S/C10H8BrN/c1-7-3-2-4-8-9 (7)5-12-6-10 (8)11/h2-6H,1H3 . For a more detailed molecular structure analysis, advanced tools like “What is This?” can be used for rapid and automated solution of small molecule structures .Physical And Chemical Properties Analysis
4-Bromo-8-methylisoquinoline is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Photolytic Synthesis
4-Bromo-8-methylisoquinoline has been used in the photolytic synthesis of complex organic compounds. For instance, photolysis of related bromoisoquinoline compounds has led to the synthesis of various heterocyclic compounds like pronuciferine and O-methylorientalinone (Kametani, Sugahara, Sugi, Shibuya, & Fukumoto, 1971).
Antitumor Activity
4-Bromo-8-methylisoquinoline has been a key intermediate in the synthesis of compounds with potential antineoplastic activities. For example, its derivatives have been evaluated for their efficacy against L1210 leukemia in mice (Liu, Lin, Penketh, & Sartorelli, 1995).
Synthesis of Isoquinolines
This compound has also been utilized in the synthesis of new isoquinolines through base-induced rearrangement reactions of bromo-hydrins, showcasing its versatility in organic synthesis (Kirby, Mackinnon, Elliott, & Uff, 1979).
Development of Antitumor Agents
Further research into the compound's derivatives has led to the development of novel indenoisoquinolines, which have shown promise as topoisomerase I inhibitors, potentially useful in cancer therapy (Cho et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-8-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVGXQYZKFRLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=C(C2=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784882-13-8 |
Source


|
| Record name | 4-bromo-8-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)



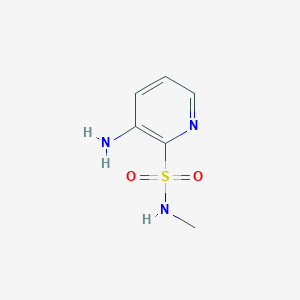
![6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2420746.png)
![Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)](/img/structure/B2420747.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2420748.png)
![3,4,5-trimethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2420749.png)
![methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2420750.png)
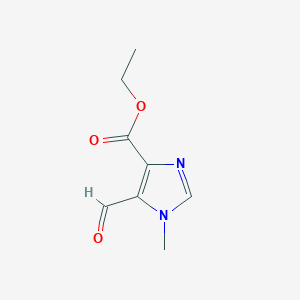
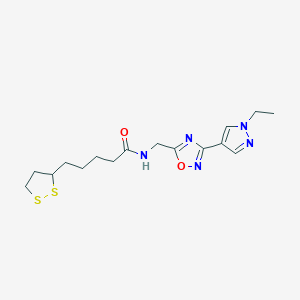
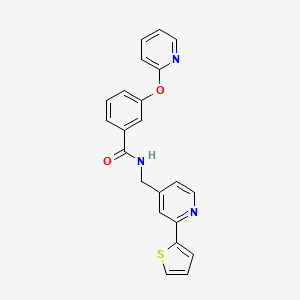
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2420758.png)